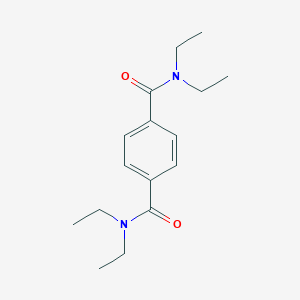![molecular formula C16H26O14S2 B098437 [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate CAS No. 15410-48-7](/img/structure/B98437.png)
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a chemical compound used in scientific research for its various properties. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate does not have a specific mechanism of action as it is used as a protecting group for alcohols in organic synthesis. It is a stable compound that can be easily removed under mild conditions to regenerate the alcohol.
Biochemical and Physiological Effects:
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate does not have any specific biochemical or physiological effects as it is not used in biological systems. It is a synthetic compound used in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of alcohols. However, it has some limitations as well. It is a toxic compound that should be handled with care. It is also an expensive compound that may not be suitable for large-scale synthesis.
Orientations Futures
There are several future directions for the use of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate. It can be used in the synthesis of new dendrimers with improved properties. It can also be used in the synthesis of new drugs and drug delivery systems. Further research can be done to explore the use of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate in other applications such as imaging and sensing.
Conclusion:
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a synthetic compound used in scientific research for its various properties. It is a versatile protecting group that can be used for a wide range of alcohols. It has several advantages for lab experiments but also has some limitations. Further research can be done to explore its potential in other applications.
Méthodes De Synthèse
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is synthesized by reacting 1,6-hexanediol with acetic anhydride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting compound is purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has been used in various scientific research applications. It is used as a protecting group for alcohols in organic synthesis. It is also used as a precursor for the synthesis of other compounds. [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has been used in the synthesis of dendrimers, which are highly branched macromolecules that have applications in drug delivery, imaging, and sensing.
Propriétés
Numéro CAS |
15410-48-7 |
|---|---|
Formule moléculaire |
C16H26O14S2 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
Clé InChI |
APQICAKGPZGHER-KLHDSHLOSA-N |
SMILES isomérique |
CC(=O)O[C@H](COS(=O)(=O)C)[C@H]([C@@H]([C@@H](COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
15410-54-5 |
Synonymes |
1-O,6-O-Bis(methylsulfonyl)-D-mannitol 2,3,4,5-tetraacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
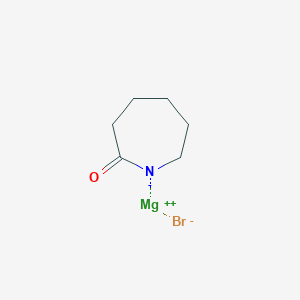
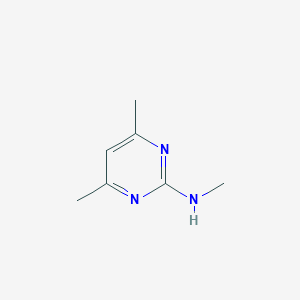
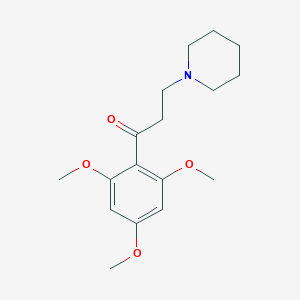
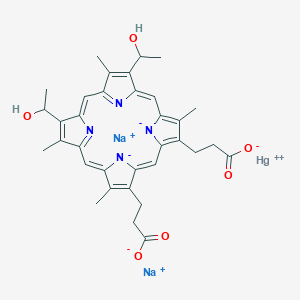
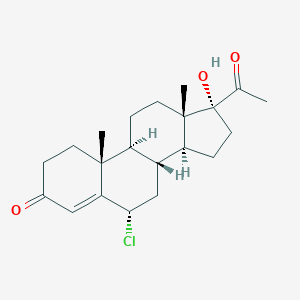
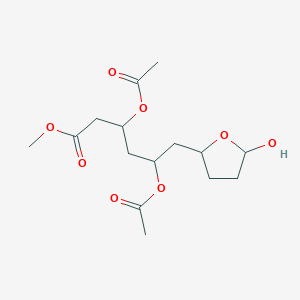


![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
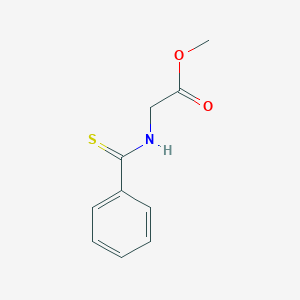
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
